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Introduction

Paroxysmal Nocturnal Hemoglobinuria (PNH) is a rare, acquired blood disorder characterized

by chronic, complement-mediated intravascular and extravascular hemolysis.[1][2] The disease

stems from a somatic mutation in the PIGA gene in a hematopoietic stem cell, leading to a

deficiency of glycosylphosphatidylinositol (GPI)-anchored proteins on the surface of blood cells.

[2] Two key missing proteins are CD55 and CD59, which protect cells from complement

activation.[3] Their absence leaves PNH erythrocytes highly susceptible to destruction by the

complement system.[4]

Iptacopan (LNP023) is a first-in-class, oral, small-molecule inhibitor of Factor B, a key

component of the alternative complement pathway.[5][6] By binding to and inhibiting Factor B,

Iptacopan prevents the formation of the alternative pathway C3 convertase (C3bBb).[6][7] This

upstream inhibition blocks the amplification of the complement cascade, thereby controlling

both intravascular hemolysis (mediated by the membrane attack complex, MAC) and

extravascular hemolysis (mediated by C3b opsonization).[1][5] These protocols provide

detailed in vitro methods to assess the efficacy of Iptacopan in preventing complement-

mediated damage to PNH patient-derived erythrocytes.

Complement Pathway and Iptacopan's Mechanism of Action

The following diagram illustrates the alternative complement pathway and the specific point of

inhibition by Iptacopan.
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Caption: Iptacopan inhibits Factor B, blocking the alternative complement pathway.
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Experimental Workflow
The overall workflow for assessing Iptacopan efficacy involves isolating erythrocytes from PNH

patient blood, treating them with Iptacopan, inducing complement activation, and measuring

the outcomes of hemolysis and C3 deposition.
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Caption: Experimental workflow for evaluating Iptacopan's effect on PNH RBCs.
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Protocol 1: Isolation of PNH Patient-Derived
Erythrocytes
Objective: To obtain a pure population of erythrocytes from PNH patient peripheral blood for

use in downstream functional assays.

Materials and Reagents:

Peripheral blood from a PNH patient collected in EDTA or ACD tubes.

Phosphate-Buffered Saline (PBS), pH 7.4.

15 mL or 50 mL conical centrifuge tubes.

Refrigerated centrifuge.

Procedure:

Collect peripheral blood from the PNH patient. Peripheral blood is the preferred specimen for

PNH testing.[3]

Centrifuge the whole blood at 1,500 x g for 10 minutes at 4°C.

Carefully aspirate and discard the supernatant plasma and the buffy coat (leukocyte layer)

without disturbing the red blood cell (RBC) pellet.

Resuspend the RBC pellet in 10 volumes of cold PBS.

Centrifuge at 1,500 x g for 5 minutes at 4°C. Discard the supernatant.

Repeat the washing steps (4 and 5) two more times to ensure complete removal of plasma

proteins and other blood components.

After the final wash, resuspend the RBC pellet in an appropriate buffer for the subsequent

assay (e.g., GVB++ for hemolysis assay) to a final concentration of 5 x 10⁸ cells/mL.
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Protocol 2: In Vitro Hemolysis Assay (Modified
Ham's Test)
Objective: To quantify the ability of Iptacopan to inhibit complement-mediated intravascular

hemolysis of PNH erythrocytes in vitro. The classic Ham test uses acidified serum to activate

the alternative complement pathway.[8][9]

Materials and Reagents:

Washed PNH patient RBCs (from Protocol 1).

Normal human serum (NHS) from an ABO-compatible donor (as a source of complement).

0.2 M HCl.

Iptacopan stock solution (dissolved in DMSO, then diluted in buffer).

GVB++ Buffer (Gelatin Veronal Buffer with Ca²⁺ and Mg²⁺).

PBS.

96-well microplate.

Microplate reader (414 nm or 540 nm).

37°C incubator.

Procedure:

Serum Acidification: Prepare acidified normal human serum (ANHS) by adding 1 part 0.2 M

HCl to 9 parts NHS. This activates the alternative complement pathway.[8]

Iptacopan Preparation: Prepare a serial dilution of Iptacopan in GVB++ buffer to achieve

the desired final concentrations for the dose-response curve (e.g., 0.1 nM to 1 µM).

Remember to include a vehicle control (DMSO at the same concentration as the highest

Iptacopan dose).

Assay Setup: In a 96-well plate, set up the following conditions in triplicate:
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Spontaneous Lysis Control: 50 µL washed PNH RBCs + 50 µL GVB++.

100% Lysis Control: 50 µL washed PNH RBCs + 50 µL distilled water.

Positive Control (Maximal Hemolysis): 25 µL washed PNH RBCs + 25 µL ANHS + 50 µL

GVB++ with vehicle.

Iptacopan Test Wells: 25 µL washed PNH RBCs + 25 µL ANHS + 50 µL of each

Iptacopan dilution.

Incubation: Incubate the plate at 37°C for 1 hour to allow for complement-mediated lysis.

Pellet Cells: Centrifuge the plate at 1,000 x g for 5 minutes to pellet intact RBCs.

Measure Hemolysis: Carefully transfer 50 µL of the supernatant from each well to a new flat-

bottom 96-well plate. Read the absorbance of the released hemoglobin at 414 nm or 540 nm

using a microplate reader.

Data Analysis:

Correct all absorbance readings by subtracting the blank (GVB++ only).

Calculate the percentage of hemolysis for each condition using the following formula: %

Hemolysis = [(Absorbance_Sample - Absorbance_Spontaneous Lysis) /

(Absorbance_100% Lysis - Absorbance_Spontaneous Lysis)] x 100

Calculate the percentage of hemolysis inhibition for each Iptacopan concentration: %

Inhibition = [1 - (% Hemolysis_Iptacopan / % Hemolysis_Positive Control)] x 100

Plot the % Inhibition against the log of Iptacopan concentration to determine the IC50

value.

Protocol 3: Flow Cytometry Assay for C3 Deposition
Objective: To measure the effect of Iptacopan on C3 fragment deposition (opsonization) on the

surface of PNH erythrocytes, a surrogate for extravascular hemolysis.[4][10]

Materials and Reagents:
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Washed PNH patient RBCs (from Protocol 1).

Acidified Normal Human Serum (ANHS).

Iptacopan dilutions.

Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA).

Anti-CD59-PE antibody (to identify the PNH RBC population).

Anti-C3d-FITC or Anti-C3b/iC3b-FITC antibody (to detect C3 fragment deposition).

Flow cytometer.

Procedure:

Complement Activation: In microcentrifuge tubes, incubate 1 x 10⁷ washed PNH RBCs with

ANHS and varying concentrations of Iptacopan (as prepared in Protocol 2) in a total volume

of 100 µL. Include a negative control (RBCs with buffer only) and a positive control (RBCs

with ANHS and vehicle).

Incubation: Incubate for 30 minutes at 37°C.

Washing: Stop the reaction by adding 1 mL of cold Flow Cytometry Staining Buffer.

Centrifuge the cells at 500 x g for 5 minutes. Discard the supernatant and repeat the wash

step twice.

Antibody Staining: Resuspend the cell pellet in 100 µL of staining buffer. Add the pre-titrated

amounts of anti-CD59-PE and anti-C3d-FITC antibodies.

Incubation: Incubate for 30 minutes at 4°C in the dark.

Final Wash: Wash the cells once with 1 mL of staining buffer.

Acquisition: Resuspend the final cell pellet in 300 µL of staining buffer and acquire the

samples on a flow cytometer. Collect at least 50,000-100,000 events in the red cell gate.[3]

Data Analysis (Gating Strategy):
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Gate on the erythrocyte population using forward scatter (FSC) and side scatter (SSC).

From the erythrocyte gate, create a plot of CD59-PE vs. C3d-FITC.

Identify the PNH erythrocyte population as CD59-negative (Type III) or CD59-dim (Type

II).[11][12]

Within the PNH RBC gate (CD59-negative/dim), quantify the percentage of C3d-positive

cells and the Median Fluorescence Intensity (MFI) of the C3d-FITC signal.

Compare the results from Iptacopan-treated samples to the positive control to determine

the reduction in C3 deposition.

Data Presentation
Quantitative data should be summarized in tables for clear comparison of Iptacopan's effects

at different concentrations.

Table 1: Iptacopan Inhibition of PNH Erythrocyte Hemolysis

Iptacopan Conc. (nM) Mean % Hemolysis (± SD) % Inhibition

0 (Vehicle Control) 85.2 (± 4.1) 0

1 70.5 (± 3.5) 17.2

10 42.1 (± 2.8) 50.6

50 15.8 (± 1.9) 81.5

100 5.3 (± 1.1) 93.8

500 1.2 (± 0.5) 98.6

IC50 (nM) ~9.8

(Note: Data are representative and for illustrative purposes only.)

Table 2: Iptacopan Inhibition of C3 Deposition on CD59-Negative PNH Erythrocytes
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Iptacopan Conc. (nM)
% of CD59- RBCs that are
C3d+ (± SD)

C3d Median Fluorescence
Intensity (MFI) (± SD)

Negative Control 1.5 (± 0.4) 150 (± 25)

0 (Vehicle Control) 92.3 (± 3.7) 8500 (± 620)

1 75.1 (± 4.2) 6200 (± 510)

10 45.6 (± 3.1) 3150 (± 340)

50 18.9 (± 2.5) 980 (± 150)

100 6.2 (± 1.3) 350 (± 80)

500 2.1 (± 0.6) 180 (± 40)

(Note: Data are representative and for illustrative purposes only.)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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